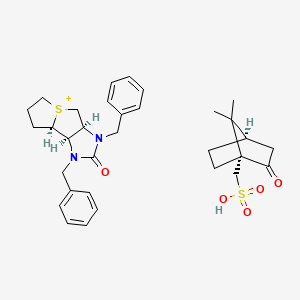
(+)-Trimethaphan Camphorsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Trimethaphan Camphorsulfonate is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various scientific and industrial applications, particularly in the field of medicine. This compound is a salt formed from the combination of trimethaphan and camphorsulfonic acid, and it exhibits unique properties that make it valuable in different research and practical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Trimethaphan Camphorsulfonate typically involves the reaction of trimethaphan with camphorsulfonic acid. The process begins with the preparation of camphorsulfonic acid, which is achieved through the sulfonation of camphor using sulfuric acid and acetic anhydride . The resulting camphorsulfonic acid is then reacted with trimethaphan under controlled conditions to form the desired camphorsulfonate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of high-quality reagents to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of certain functional groups within the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted camphorsulfonate compounds.
Wissenschaftliche Forschungsanwendungen
(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for chiral amines and other cations. This makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is utilized in studies involving molecular interactions and protein folding due to its unique chemical properties.
Industry: It finds applications in the production of various industrial chemicals and materials, where its unique properties are leveraged for specific processes.
Wirkmechanismus
The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological and biochemical responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key proteins and enzymes that play a role in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (+)-Trimethaphan Camphorsulfonate include:
(1S)-(+)-Ammonium 10-Camphorsulfonate: Used in similar applications, particularly in chiral resolution.
Sodium Camphorsulfonate: Another camphorsulfonate salt with comparable properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of trimethaphan and camphorsulfonic acid, which imparts unique chemical and pharmacological properties. This makes it particularly valuable in certain pharmaceutical and industrial applications where these specific properties are required.
Eigenschaften
Molekularformel |
C32H41N2O5S2+ |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
(1R,2R,6S)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m11/s1 |
InChI-Schlüssel |
HALWUDBBYKMYPW-LPBNHLMZSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@@H]2[C@H]3[C@@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















